Bicyclo[3.2.1]octane-2,4-dione
Overview
Description
Bicyclo[3.2.1]octane-2,4-dione is an organic compound with the molecular formula C8H10O2. It is a bicyclic structure consisting of a fused ring system, which includes a seven-membered ring and a three-membered ring.
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[3.2.1]octane-2,4-dione is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, it is known to be stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.1]octane-2,4-dione can be synthesized through several methods. One common approach involves the enantioselective cascade reaction catalyzed by a chiral diamine-Ni(OAc)2 complex. This method allows for the preparation of polyfunctionalized bicyclo[3.2.1]octane derivatives with high enantioselectivities and diastereoselectivities . Another method involves the base-promoted cyclization of 1,4-diketones to yield the bicyclo[3.2.1] intermediate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of scalable catalytic systems and efficient reaction conditions, such as those involving chiral catalysts, could potentially be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in intramolecular [3+2] nitrone cycloaddition reactions to form complex bicyclic isoxazolidines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include chiral phosphoric acids, bases such as sodium methoxide, and various catalysts for enantioselective synthesis . Reaction conditions often involve room temperature or slightly elevated temperatures, depending on the specific reaction being performed.
Major Products: The major products formed from the reactions of this compound include enantiomerically enriched bicyclic compounds, such as bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes .
Scientific Research Applications
Bicyclo[3.2.1]octane-2,4-dione has several scientific research applications. It is used in the synthesis of natural products and biologically active compounds, such as gelsemine, platensimycin, and vitisinol D . These compounds exhibit significant biological activities, including antinociceptive, antibacterial, and antithrombotic properties. Additionally, this compound derivatives are studied for their potential use as high energy density compounds (HEDCs) in military and defense applications .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane-2,4-dione can be compared to other similar compounds, such as bicyclo[3.3.1]nonane derivatives. While both types of compounds have bicyclic structures, this compound is unique due to its specific ring fusion and the presence of two ketone groups.
List of Similar Compounds:- Bicyclo[3.3.1]nonane
- Bicyclo[2.2.2]octane
- Bicyclo[3.2.1]octane derivatives
Properties
IUPAC Name |
bicyclo[3.2.1]octane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-8(10)6-2-1-5(7)3-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYHIHMHWASQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996388 | |
Record name | Bicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-14-3 | |
Record name | Bicyclo[3.2.1]octane-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74896-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(3.2.1)octane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074896143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50996388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[3.2.1]octane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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